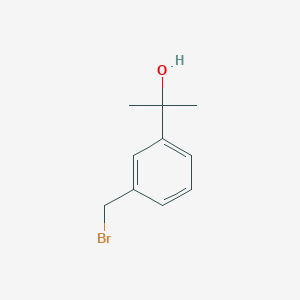

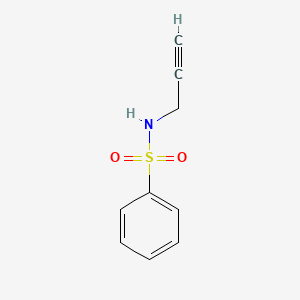

N-(prop-2-yn-1-yl)benzenesulfonamide

Vue d'ensemble

Description

“N-(prop-2-yn-1-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 13630-91-6 . It has a molecular weight of 195.24 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

The compound has been used in the iron-catalyzed synthesis of benzosultams . This process involves a tandem sulfonylation, C (sp 2)-H activation, and cyclization reaction . The reaction uses N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonohydrazide to synthesize derivatives of (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2 . The S atom in the compound has a distorted tetrahedral environment .Chemical Reactions Analysis

The compound has been used in a novel route for an iron-catalyzed tandem sulfonylation, C (sp 2)-H activation, cyclization reaction . This reaction uses N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonohydrazide to synthesize derivatives of (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide .Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)benzenesulfonamide” has a melting point of 42-44 degrees Celsius . It is typically stored at room temperature and is usually in the form of a powder .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

N-(prop-2-yn-1-yl)benzenesulfonamide derivatives have attracted attention in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents. Researchers explore their interactions with specific biological targets, such as enzymes or receptors, aiming to develop novel drugs. For instance, some derivatives have shown promise as anticancer agents or inhibitors of specific enzymes involved in disease pathways .

Iron-Catalyzed Reactions

This compound serves as a building block in iron-catalyzed tandem reactions. One notable example is the synthesis of derivatives of (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide . The iron-catalyzed sulfonylation, C(sp2)–H activation, and cyclization reactions provide access to structurally diverse benzene derivatives with potential medicinal value .

Visible-Light-Induced Formylation

Researchers have developed a mild and efficient method for the formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using visible light and molecular oxygen. This oxidative formylation yields the corresponding formamides, which find applications in synthetic chemistry and drug discovery .

Radiosynthesis for PET Imaging

4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA) is a useful radiotracer for positron emission tomography (PET) imaging. Its synthesis involves a click chemistry approach, making it valuable for studying biological processes and disease progression in vivo .

Dimerization via Rh-Catalyzed Cycloaddition

An intermolecular dimerization of diynes using rhodium-catalyzed cycloaddition leads to highly functionalized benzene derivatives. These compounds retain an alkyne unit, allowing for post-functionalization. Their structural diversity and potential medicinal applications make them interesting targets for further research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The compound has been used in the development of a novel route for an iron-catalyzed tandem sulfonylation, C (sp 2)-H activation, cyclization reaction . This method features convenient operation and good functional group tolerance . It employs insensitive and inexpensive FeSO4 as the catalyst and provides a direct approach for the preparation of benzothiazides . This suggests potential future directions in the development of new synthetic methods involving “N-(prop-2-yn-1-yl)benzenesulfonamide”.

Mécanisme D'action

Mode of Action

N-(prop-2-yn-1-yl)benzenesulfonamide has been found to participate in reactions involving free radicals . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .

Biochemical Pathways

The compound’s involvement in free radical reactions suggests it may influence pathways related to oxidative stress .

Result of Action

The generation of reactive oxygen species suggests potential oxidative stress-related effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(prop-2-yn-1-yl)benzenesulfonamide. For instance, the compound’s reactions are induced by visible light , suggesting that light exposure could influence its activity

Propriétés

IUPAC Name |

N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKNDYQTOPYHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)benzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of N-(prop-2-yn-1-yl)benzenesulfonamide in chemical synthesis?

A1: N-(prop-2-yn-1-yl)benzenesulfonamide is a versatile building block in organic synthesis. Its structure, featuring a sulfonamide group and a propargyl group, allows for diverse chemical transformations.

- Click Chemistry: The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular click chemistry reaction. This enables the synthesis of 1,2,3-triazole derivatives with potential biological activities. [, ]

- Cyclization Reactions: This compound can undergo various cyclization reactions. For instance, it can be used to synthesize benzosultams, a class of heterocycles with diverse biological properties, through iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reactions. [] Another example is its use in TBAB-mediated radical 6-endo-trig ortho-cyclization to synthesize 3-bromo-1,2-dihydroquinoline. []

Q2: Are there studies on the biological activities of compounds derived from N-(prop-2-yn-1-yl)benzenesulfonamide?

A2: Yes, several studies explore the biological potential of compounds synthesized using N-(prop-2-yn-1-yl)benzenesulfonamide as a starting material.

- Antibacterial Activity: Bis-1,2,3-triazole derivatives synthesized from N-(prop-2-yn-1-yl)benzenesulfonamide have shown promising antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. []

- Antioxidant Activity: Some bis-1,2,3-triazole derivatives derived from this compound exhibit good to excellent antioxidant activities, comparable to standard antioxidants like Trolox and ascorbic acid. []

- Anticancer Activity: Hybrid structures containing sulfonamide and 1,2,3-triazole units, synthesized using N-(prop-2-yn-1-yl)benzenesulfonamide, have demonstrated promising anticancer activity against the A549 lung cancer cell line. Notably, some derivatives displayed better cytotoxic effects than the standard drug cisplatin. []

- Cholinesterase Inhibitory Activity: Compounds combining sulfonamide and 1,2,3-triazole moieties, derived from N-(prop-2-yn-1-yl)benzenesulfonamide, showed significant acetylcholinesterase (AChE) inhibitory activity, exceeding the potency of the standard inhibitor Galantamine. []

Q3: Has the crystal structure of N-(prop-2-yn-1-yl)benzenesulfonamide or its derivatives been studied?

A3: Yes, researchers have investigated the crystal structures of compounds derived from N-(prop-2-yn-1-yl)benzenesulfonamide to understand their molecular interactions and packing arrangements.

- Hirshfeld Surface Analysis: The crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide has been elucidated, and Hirshfeld surface analysis was employed to examine the intermolecular contacts present within the crystal lattice. This analysis provides valuable insights into the non-covalent interactions influencing the compound's solid-state properties. []

Q4: Are there any computational studies exploring N-(prop-2-yn-1-yl)benzenesulfonamide derivatives?

A4: Yes, computational chemistry methods have been employed to study these compounds. In silico molecular docking studies were performed on hybrid constructs incorporating sulfonamide and 1,2,3-triazole units derived from N-(prop-2-yn-1-yl)benzenesulfonamide. These studies aimed to understand the binding modes and interactions of these compounds with their biological targets, providing insights into their potential mechanisms of action. [] Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction was performed, indicating that the compounds possess favorable drug-like characteristics and suggesting their potential as orally bioavailable drugs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3236070.png)

![3-Chlorobenzo[c]thiophene-1-carbaldehyde](/img/structure/B3236091.png)

![s-Indaceno[1,2-b:5,6-b']dithiophene-2-carboxaldehyde, 7-bromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-](/img/structure/B3236104.png)

![Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester](/img/structure/B3236110.png)